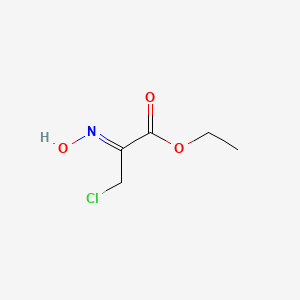

EThyl (2E)-3-chloro-2-(hydroxyimino)propanoate

説明

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a hydroxyimino group, and an ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate typically involves the reaction of ethyl 3-chloropropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

Reduction: The hydroxyimino group can be reduced to form an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ethyl (2E)-3-chloro-2-nitropropanoate.

Reduction: Formation of ethyl (2E)-3-chloro-2-aminopropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate has been studied for its antimicrobial properties. Research indicates that compounds with hydroxyimino groups can exhibit activity against a range of bacteria and fungi. The presence of the chloro substituent may enhance this activity by influencing the compound's interaction with microbial targets .

Inhibitory Effects on Enzymes

This compound has also been investigated for its ability to inhibit specific enzymes, particularly metalloproteinases. For instance, studies have shown that derivatives of hydroxyimino compounds can selectively inhibit enzymes involved in inflammatory processes, making them potential candidates for anti-inflammatory drug development .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can be utilized in the formation of various derivatives through nucleophilic substitution reactions. The hydroxyimino group allows for further functionalization, enabling the synthesis of more complex molecules .

Synthesis of Bioactive Compounds

The compound can be employed in the synthesis of bioactive heterocycles. Its structure facilitates cyclization reactions, leading to the formation of nitrogen-containing rings that are prevalent in many pharmaceuticals .

Biochemical Tools

Research on Metabolic Pathways

this compound is used as a biochemical tool to study metabolic pathways involving amino acids and their derivatives. By tracking the metabolic fate of this compound in biological systems, researchers can gain insights into metabolic processes and enzyme activities .

Drug Development Studies

In drug development, this compound has been utilized to explore structure-activity relationships (SAR) for new therapeutic agents. Its modifications have been systematically studied to optimize potency and selectivity against target proteins such as metalloproteinases, which are implicated in various diseases .

-

Case Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential for further development as an antimicrobial agent . -

Inhibition of Metalloproteinases

Another investigation focused on the inhibitory effects of this compound on metalloproteinases involved in tissue remodeling and inflammation. The study found that modifications to the hydroxyimino group significantly altered the inhibitory potency, highlighting its utility in drug design aimed at treating inflammatory diseases .

作用機序

The mechanism of action of ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro group can participate in electrophilic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate can be compared with other similar compounds such as:

Ethyl (2E)-2-(hydroxyimino)propanoate: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

Ethyl 3-chloropropanoate: Lacks the hydroxyimino group, making it less versatile in terms of chemical transformations.

Ethyl (2E)-3-chloro-2-(nitro)propanoate:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

生物活性

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The presence of the hydroxyimino group allows for hydrogen bonding interactions with biological macromolecules, while the chloro group can participate in electrophilic interactions, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyimino group can influence the structure and function of proteins, potentially modulating enzymatic activities or receptor interactions. Additionally, its chloro substituent may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several pathogens. In a study assessing its efficacy against Gram-negative bacteria, it was found to inhibit the secretion of virulence factors in enteropathogenic E. coli, suggesting a potential role in targeting bacterial virulence mechanisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. For instance, a study reported that treatment with this compound led to significant reductions in cell viability in various cancer types .

Case Studies and Research Findings

- Antibacterial Activity : A screening assay demonstrated that at concentrations around 50 μM, this compound inhibited the type III secretion system in E. coli by approximately 50%, highlighting its potential as a therapeutic agent against bacterial infections .

- Anticancer Efficacy : In vitro studies showed that the compound could reduce proliferation rates in human cancer cell lines by inducing apoptosis, with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl (2E)-2-(hydroxyimino)propanoate | Lacks chloro group | Reduced antimicrobial activity compared to this compound |

| Ethyl 3-chloropropanoate | Lacks hydroxyimino group | Minimal biological activity |

| Ethyl (2E)-3-chloro-2-(nitro)propanoate | Contains nitro instead of hydroxyimino | Different reactivity and potential applications |

特性

IUPAC Name |

ethyl (2Z)-3-chloro-2-hydroxyiminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERHYVIYHGEZKF-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。